Pharmacology of isophenmetrazine and its stereoisomers
Pharmacology of isophenmetrazine and its stereoisomers
An In-depth Technical Guide to the Pharmacology of Isophenmetrazine and its Stereoisomers
Abstract
This guide provides a comprehensive technical overview of the pharmacology of isophenmetrazine (2-phenyl-5-methylmorpholine), a substituted phenylmorpholine and structural isomer of the well-characterized stimulant, phenmetrazine. Given the relative scarcity of direct pharmacological data on isophenmetrazine, this document leverages extensive data from its close structural analogs—phenmetrazine and its positional isomers—to construct a robust and predictive pharmacological profile. We delve into the core mechanism of action at monoamine transporters, the critical role of stereochemistry in determining potency and selectivity, and the structure-activity relationships that govern its effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation in the context of phenylmorpholine-class compounds.
Introduction: The Phenylmorpholine Landscape
The substituted phenylmorpholine class of compounds has a long history, originating with the development of phenmetrazine (3-methyl-2-phenylmorpholine) as an anorectic medication in the 1950s under the trade name Preludin[1][2]. Its efficacy as a central nervous system (CNS) stimulant and appetite suppressant is primarily attributed to its action as a potent releasing agent of norepinephrine (NE) and dopamine (DA)[1][2]. The N-methylated analog, phendimetrazine, functions as a prodrug, metabolizing into phenmetrazine to provide a more sustained therapeutic effect[3][4].
Isophenmetrazine (2-phenyl-5-methylmorpholine) is a structural isomer of phenmetrazine. While sharing the same chemical formula, C₁₁H₁₅NO, the rearrangement of the methyl and phenyl groups on the morpholine ring significantly alters its three-dimensional structure, which is expected to influence its pharmacological profile. Understanding the pharmacology of isophenmetrazine requires a deep appreciation for stereochemistry, as the molecule possesses two chiral centers, leading to the existence of four distinct stereoisomers[5]. The spatial arrangement of these isomers is critical, as biological systems, particularly neurotransmitter transporters and receptors, are exquisitely stereoselective[6][7]. This guide will explore these nuances, building from the foundational pharmacology of related compounds to elucidate the expected properties of isophenmetrazine and its stereoisomers.
Chemical Structure and Stereoisomerism
Isophenmetrazine, like its isomers, contains two chiral centers, giving rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). These can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other, and two pairs of diastereomers (cis/trans), which are not mirror images[5][6].
The trans-isomers are generally reported to be the more stable configuration resulting from common synthesis pathways for related phenylmorpholines[5]. The distinction between these isomers is not merely academic; enantiomers of a chiral drug can exhibit widely different pharmacokinetic profiles, receptor affinities, and even qualitative effects (e.g., therapeutic vs. toxic)[8][9].
Caption: Stereoisomeric relationships of isophenmetrazine.
Core Pharmacodynamics: Interaction with Monoamine Transporters
The primary mechanism of action for phenmetrazine-like stimulants is the modulation of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. These compounds can act as either uptake inhibitors (blockers) or substrate-type releasers. Research on phenmetrazine has firmly characterized it as a potent substrate-type releaser at DAT and NET, with significantly weaker effects at SERT[5]. This profile, favoring catecholamine release, is consistent with its observed psychostimulant and anorectic effects.
For the positional isomers of methylphenmetrazine (MPM), in vitro studies using rat brain synaptosomes have provided critical insights into structure-activity relationships[5]. These studies serve as an excellent proxy for predicting the activity of isophenmetrazine.
Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀ µM) of Phenmetrazine and Related Isomers
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Phenmetrazine | 2.05 | 0.29 | 15.6 | [5] |
| 2-MPM | 6.74 | 0.81 | 10.3 | [5] |
| 3-MPM | >10 | 0.77 | >10 | [5] |
| 4-MPM | 1.93 | 0.27 | 0.99 |[5] |
Data derived from in vitro uptake inhibition assays in rat brain synaptosomes. A lower IC₅₀ value indicates greater potency.
From this data, we can infer the following:
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Causality: The position of the methyl group on the phenyl ring dramatically influences activity. 4-MPM is a potent and relatively balanced inhibitor at all three transporters, suggesting it may have entactogenic properties similar to MDMA[5]. In contrast, 2-MPM and 3-MPM (the parent compound being 3-methyl-2-phenylmorpholine) show a classical stimulant profile with high potency at NET and DAT but weak activity at SERT.
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Prediction for Isophenmetrazine: Isophenmetrazine is a 5-methyl-2-phenylmorpholine. While not a direct phenyl-ring substitution, its structure is closely related to 2-MPM (2-methylphenyl-3-methylmorpholine). It is therefore probable that isophenmetrazine will exhibit a pharmacological profile similar to classical stimulants like phenmetrazine and 2-MPM, acting as a potent norepinephrine-dopamine releasing agent (NDRA) with weaker effects on serotonin.
Caption: Proposed mechanism of action for isophenmetrazine.
The Impact of Stereoselectivity
Stereoselectivity is a cornerstone of pharmacology[10]. For monoamine releasers, the (+) isomers are often significantly more potent than their (−) counterparts[11]. Studies in rhesus monkeys comparing the isomers of phenmetrazine and its prodrug phendimetrazine found that the (+)-isomers were more potent in producing cocaine-like discriminative stimulus effects, a behavioral proxy for dopaminergic activity[11]. In rats, the dextro isomer of phenmetrazine is approximately four times more effective as a central stimulant than the levo isomer[2].
This stereoselectivity arises from the specific three-dimensional fit required for a ligand to bind effectively to the chiral environment of the transporter protein's binding site[6][12]. It is highly probable that the stereoisomers of isophenmetrazine will also display significant differences in their pharmacodynamic profiles. Based on analogs, one would hypothesize that the trans-(2S,5S) and/or cis-(2S,5R) isomers (assuming S-configuration at the phenyl-bearing carbon aligns with the more active isomers of related stimulants) would be the more potent catecholamine releasers. However, this remains an area requiring direct experimental validation.
Pharmacokinetics and Metabolism
The pharmacokinetics (PK) of a drug determines its absorption, distribution, metabolism, and excretion (ADME). For phenmetrazine, approximately 70% of an oral dose is excreted within 24 hours, with about 19% as the unmetabolized drug[1][2]. The N-methylated prodrug, phendimetrazine, is metabolized via N-demethylation by cytochrome P450 enzymes in the liver to yield the active phenmetrazine[4][13]. This conversion results in a slower onset and more prolonged plasma levels of the active compound, potentially reducing abuse liability compared to immediate-release phenmetrazine[3].
Stereochemistry can profoundly influence PK:
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Metabolism: CYP enzymes are often stereoselective, meaning one enantiomer may be metabolized faster than the other, leading to different half-lives and exposures[8].
-
Distribution: Plasma protein binding can be stereoselective, affecting the volume of distribution and the concentration of free, active drug[8].
For isophenmetrazine, one can predict that its PK profile will be broadly similar to phenmetrazine due to their structural similarities. Key metabolic pathways would likely include N-oxidation, aryl-hydroxylation, and potential ring-opening, as has been observed for related compounds like 3-fluorophenmetrazine[14].
Experimental Protocols & Methodologies
To rigorously characterize the pharmacology of isophenmetrazine and its stereoisomers, a series of validated experimental protocols are required.
Protocol 6.1: In Vitro Monoamine Transporter Assays
This protocol describes a self-validating system to determine the potency of a test compound at DAT, NET, and SERT.
Objective: To measure the IC₅₀ (for uptake inhibition) and EC₅₀ (for release) of isophenmetrazine stereoisomers at DAT, NET, and SERT.
Methodology: Based on protocols for related compounds[5].
-
Synaptosome Preparation:
-
Homogenize fresh rat striatum (for DAT), hypothalamus (for NET), or whole brain minus striatum (for SERT) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in Krebs-phosphate buffer containing 1 µM reserpine. Expertise Note: Reserpine is included to block vesicular uptake, ensuring that the measured effects are specific to the plasma membrane transporters.
-
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosome aliquots with increasing concentrations of the test compound (e.g., isophenmetrazine isomer) or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding a radiolabeled substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin (5-HT) for SERT.
-
Trustworthiness Note: To ensure transporter selectivity, assays for NET should include a DAT blocker (e.g., GBR-12909), and assays for SERT should include blockers for both DAT and NET.
-
Incubate for 5 minutes at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate IC₅₀ values by non-linear regression analysis of the concentration-response curves.
-
-
Release Assay:
-
Preload synaptosomes by incubating them with a radiolabeled substrate ([³H]MPP⁺ for DAT/NET, [³H]5-HT for SERT) for 30 minutes at 37°C.
-
Wash the preloaded synaptosomes to remove excess radiolabel.
-
Aliquot the synaptosomes onto a 96-well plate containing a filter bed.
-
Initiate release by adding increasing concentrations of the test compound.
-
After a 30-minute incubation, collect the superfusate (released radioactivity) by centrifugation.
-
Lyse the remaining synaptosomes to measure the residual radioactivity.
-
Calculate release as a percentage of total radioactivity and determine EC₅₀ values.
-
Caption: Experimental workflow for in vitro transporter assays.
Protocol 6.2: Analytical Characterization by LC-MS
Objective: To separate and identify isophenmetrazine and its potential metabolites in biological samples.
Methodology: Adapted from methods for related new psychoactive substances[5][14].
-
Sample Preparation (e.g., Urine):
-
Combine 1 mL of urine with an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.
-
Elute the analyte with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, at a flow rate of 0.2-0.8 mL/min[5][15]. Expertise Note: The formic acid serves to protonate the analyte, improving ionization efficiency in positive ESI mode.
-
Mass Spectrometry System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor for the parent ion transition to specific product ions to ensure high selectivity and sensitivity. For isophenmetrazine (m/z 178.2), characteristic fragment ions would need to be determined experimentally.
-
Conclusion and Future Directions
The pharmacological profile of isophenmetrazine is predicted to be that of a potent, stereoselective norepinephrine-dopamine releasing agent, mirroring the activity of its well-studied isomer, phenmetrazine. Its stereoisomers are expected to exhibit significant differences in potency and potentially efficacy at monoamine transporters. The structure-activity relationships derived from positional isomers like 2-MPM and 4-MPM suggest that subtle structural changes can dramatically alter transporter selectivity, highlighting the rich chemical space within the phenylmorpholine class.
For drug development professionals and researchers, the critical next steps are clear:
-
Stereoselective Synthesis: Development of methods to synthesize and isolate the four pure stereoisomers of isophenmetrazine is paramount.
-
Direct Pharmacological Characterization: The in vitro and in vivo protocols outlined in this guide must be applied to the pure isomers to confirm their transporter profiles and behavioral effects.
-
Pharmacokinetic Profiling: Stereoselective analytical methods are needed to characterize the ADME properties of each isomer individually.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential and liability of this compound and its stereoisomers.
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